Product packaging for Octan-1-one oxime(Cat. No.:)

Octan-1-one oxime

Cat. No.: B8596505
M. Wt: 143.23 g/mol
InChI Key: GGZXEEFQIXMFBF-UHFFFAOYSA-N
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Description

Octan-1-one oxime is a chemical compound of significant interest in research and industrial applications, primarily functioning as a versatile synthetic intermediate. Oximes, characterized by a >C=N-OH group, are commonly utilized as building blocks in organic synthesis for constructing nitrogen-containing molecules . One of the prominent industrial uses of hydrophobic oxime compounds, such as derivatives of 1-(hydroxyphenyl)octanone oxime, is in hydrometallurgy as extractants for metals like copper . These compounds function at the interface between organic and aqueous phases, forming specific complexes with metal ions to facilitate their separation and purification. Furthermore, oxime esters, a related class, have gained prominence as highly efficient Type I photoinitiators in photopolymerization reactions . Upon exposure to light, these compounds undergo homolytic cleavage and decarboxylation, generating free radicals that initiate polymerization. This mechanism is crucial in applications such as the formulation of advanced coatings, inks, and materials for 3D printing . Researchers also explore the biological potential of oxime-containing structures, which are known to exhibit various activities, including antifungal properties . This compound serves as a valuable precursor for developing novel compounds in these fields. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B8596505 Octan-1-one oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-octylidenehydroxylamine

InChI

InChI=1S/C8H17NO/c1-2-3-4-5-6-7-8-9-10/h8,10H,2-7H2,1H3

InChI Key

GGZXEEFQIXMFBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=NO

Origin of Product

United States

Ii. Synthetic Methodologies for Octan 1 One Oxime and Analogous Aliphatic Ketoximes

Classical and Environmentally Conscious Synthesis of Ketoximes

The traditional methods for synthesizing oximes often faced challenges such as low yields, prolonged reaction times, the necessity for high reaction temperatures, and the generation of polluting byproducts, especially when using strong acids or bases and organic solvents. The drive towards sustainable chemistry has led to the development of more efficient and eco-friendly alternatives. wikipedia.orgwikipedia.orguni.lu

Classically, oximes are prepared by refluxing an alcoholic solution of a carbonyl compound with hydroxylamine (B1172632) hydrochloride. wikipedia.org However, this approach can be associated with drawbacks like the use of toxic solvents (e.g., pyridine), leading to effluent pollution. wikipedia.org

To overcome these limitations, optimization efforts have focused on solvent-free conditions and the use of catalysts. For instance, the conversion of carbonyl compounds to oximes can be achieved efficiently by simply grinding the reactants at room temperature in the absence of any solvent. This "grindstone chemistry" approach minimizes waste disposal problems and significantly reduces reaction times, offering a simple yet effective methodology for both aldoximes and ketoximes. wikipedia.org

Green chemistry principles advocate for the minimization or elimination of hazardous substances in chemical reactions. In the context of oxime synthesis, this has led to the exploration of solvent-free conditions and the use of various solid catalysts. uni.lu

Bismuth Oxide (Bi₂O₃): Bismuth compounds, being generally inexpensive, commercially available, and non-toxic, have emerged as valuable catalysts. wikipedia.org Carbonyl compounds, including a broad spectrum of aldehydes and ketones, can be converted into their corresponding oximes in excellent yields by grinding the reactants with hydroxylamine hydrochloride in the presence of Bi₂O₃ at room temperature. This method is noted for its rapidity and environmental safety. wikipedia.org

Zinc Oxide (ZnO): ZnO has been reported as a catalyst for solventless oxime synthesis. While primarily described for aldoximes at 80°C, studies indicate its utility in converting carbonyl compounds to oximes. At higher temperatures (140-170°C), ZnO can also catalyze the Beckmann rearrangement product. wikipedia.org Furthermore, ZnO nanoparticles have been synthesized and utilized as highly efficient and recyclable solid acid catalysts for various organic transformations, including those relevant to oxime synthesis precursors.

Calcium Oxide (CaO): Calcium oxide has proven to be an efficient and eco-friendly catalyst for the preparation of oximes from aldehydes and ketones under solvent-free conditions. This method typically yields good to excellent results, ranging from 80% to 96%. A notable advantage of CaO is its reusability, often up to 8 times without significant loss of activity, along with short reaction times and cleaner reaction profiles. For dissymmetric aldehydes and ketones, CaO catalysis can lead to a mixture of Z- and E-isomers.

Alumina (B75360) (Al₂O₃): Basic alumina has been claimed as an efficient method for oxime preparation, especially when coupled with microwave irradiation under solvent-free conditions. wikipedia.orgwikipedia.org Alumina acts as a Lewis base, facilitating the reaction by deprotonating hydroxylamine hydrochloride, thereby making free hydroxylamine available to attack the carbonyl center. This approach is considered mild and rarely involves unexpected side reactions due to alumina's amphoteric nature.

The following table summarizes typical findings for green chemistry approaches in ketoxime synthesis:

CatalystConditionsYield Range (%)Reaction TimeNotesSource
Bi₂O₃Solvent-free, grinding, room temperature60-98 (excellent)Short (minutes)Minimizes waste, versatile for aldehydes and ketones wikipedia.org
ZnOSolventless, 80°CGoodNot specifiedPrimarily for aldoximes, can induce Beckmann rearrangement at higher temps wikipedia.org
CaOSolvent-free80-96 (good to excellent)ShortReusable (up to 8 times), can yield E/Z isomers
Al₂O₃Wet basic Al₂O₃/MW, solvent-freeExcellentNot specifiedMild basic medium, deprotonates hydroxylamine HCl wikipedia.org

Advanced Catalytic Syntheses of Octan-1-one Oxime Precursors

Beyond classical methods, advanced catalytic approaches offer enhanced control and efficiency in the synthesis of oximes and their precursors.

Metal-catalyzed reactions play a significant role in the synthesis of oximes, particularly through ammoximation. This process involves the reaction of ketones with hydrogen peroxide and ammonia (B1221849) in the presence of a titanosilicate catalyst to produce the corresponding oximes. A key advantage of ammoximation is the elimination of the need to neutralize sulfuric acid with ammonia, which is a common requirement in conventional oximation processes using hydroxylamine sulfate (B86663). Additionally, the use of solid catalysts in ammoximation simplifies product and catalyst separation.

While directly synthesizing this compound via metal-catalyzed oxidative functionalization is not explicitly detailed in the provided sources, the broader field of metal-involving reactions of oxime species is significant. For instance, various metallic Lewis acid systems, such as those involving [RhCl(cod)]₂, Yb(OTf)₃, Y(OTf)₃, Ga(OTf)₃, Nd(OTf)₃, RuCl₃, HgCl₂, and AlCl₃, have been explored for transformations involving ketoximes, such as the Beckmann rearrangement. These reactions highlight the utility of metal catalysts in facilitating complex transformations of oxime precursors.

Chemo- and regioselectivity are crucial aspects in organic synthesis, ensuring that the desired product is formed preferentially over others. In the context of ketoxime formation, this often pertains to the selective formation of the oxime functionality and, for unsymmetrical ketones, the control over E/Z isomerism.

For instance, the use of CaO as a catalyst for the oximation of dissymmetric ketones can lead to a mixture of Z- and E-isomers, with typical Z/E ratios ranging from 86/14 to 90/10. Similarly, in the oximation of carbonyl compounds using SiO₂@FeSO₄ nanocomposites, while aldehydes show perfect selectivity towards the E-isomer, for ketoximes, geometrical isomers are differentiated using E-Z notations, implying the potential for both forms. The ability to control these aspects is vital for producing specific ketoxime isomers for targeted applications.

Preparation of this compound Derivatives

Oximes, including aliphatic ketoximes, serve as highly versatile intermediates in organic synthesis. They can be transformed into a wide array of other functional groups, making their derivatives valuable in various chemical and industrial processes. wikipedia.orgwikipedia.org

One common transformation is the Beckmann rearrangement, which converts ketoximes into amides. This reaction is particularly important for the industrial production of polyamides, such as caprolactam from cyclohexanone (B45756) oxime, which is a monomer for Nylon 6. Beyond amides, oximes can also be precursors for nitriles, nitro compounds, nitrones, and amines. wikipedia.orgwikipedia.org

Specific examples of oxime derivatives include O-acylhydroxamates, which can be conveniently synthesized from oxime chlorides and carboxylic acids under mild conditions. Oxime chlorides themselves are readily prepared from oximes using reagents like N-chlorosuccinimide. Furthermore, various bicyclic oxime derivatives, such as 1-azabicyclo[2.2.2]octan-3-one oxime derivatives and 1,5-dimethylbicyclo[3.2.1]octan-8-one oxime, have been synthesized. The latter is noted for its use in boosting fruity notes in fragrance compositions. These examples highlight the broad scope for creating diverse derivatives from the fundamental ketoxime structure.

O-Alkylation and O-Acylation Pathways to Oxime Ethers and Esters

O-Acylation Pathways: The formation of oxime esters, which are valuable building blocks in organic synthesis, can be achieved through several efficient methodologies. A highly practical and efficient method involves the direct esterification of ketoximes and aldoximes using N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst. This reaction is typically performed in dichloromethane (B109758) (CH₂Cl₂) at room temperature, yielding oxime esters in high yields, often ranging from 90% to 97%. This protocol is noted for its operational simplicity, cost-effectiveness, and broad applicability, accommodating both aliphatic and aromatic carboxylic acids and oximes. For solid products, this method often obviates the need for column chromatography during purification. fishersci.canih.govuni.lufishersci.com

Alternatively, oxime esters can be synthesized via a two-step approach. This involves the initial formation of the oxime from an aldehyde or ketone and hydroxylamine, followed by the esterification of the resulting oxime with carboxylic acids, aldehydes, or other esters. anu.edu.aufishersci.se

Recent advancements include visible-light-mediated three-component reactions for the synthesis of oxime esters. These reactions utilize aldehydes, aryl amines, and N-hydroxyphthalimide (NHPI) esters, with eosin (B541160) Y serving as a crucial photocatalyst. This methodology operates under mild reaction conditions and demonstrates broad substrate scope, effectively generating various oxime esters with high efficiency. For instance, the reaction of NHPI esters derived from long-chain alkyl carboxylic acids, such as undecanoic acid, has been shown to yield the target oxime ester in high yields (e.g., 92% for the undecanoic acid derivative). anu.edu.aufishersci.se

O-acyl oximes have also gained recognition as versatile precursors for the synthesis of diverse nitrogen-containing heterocycles, particularly through C-H activation and iminyl radical-initiated transformations. Examples include iron-catalyzed [3+2] annulation reactions of O-acyl oximes with 2-hydroxy-1-naphthoates, where O-acetyl oximes derived from aliphatic ketones can undergo the transformation, albeit sometimes with moderate yields (e.g., 40%). Furthermore, copper-catalyzed [3+2] annulation of O-acyl ketoximes with 2-aryl malonates has been developed for the concise synthesis of 3-aryl-4-pyrrolin-2-ones.

O-Alkylation Pathways: The O-alkylation of oximes, leading to oxime ethers, can be achieved through various methods. Nucleophilic substitution protocols are commonly employed, involving the reaction of aldoximes and ketoximes with reactive alkyl halides or sulfates.

A notable catalytic system for O-alkylation utilizes H₃PW₁₂O₄₀·xH₂O (a heteropolyacid) as a catalyst, enabling the reaction of oximes with alcohols in dimethyl carbonate as a green solvent. This system simplifies reaction procedures, achieves catalytic transformation, and significantly improves yields and selectivities, with yields reaching up to 98%. This process is suitable for a wide range of substrates, including aliphatic ketoximes, and is believed to proceed via a carbocation intermediate.

Visible-light-mediated O-H insertion reactions provide another avenue for oxime ether synthesis. This method involves the direct insertion of aldoximes and ketoximes into aryldiazoacetates. Ketoximes have been successfully utilized in this protocol, affording corresponding oxime ethers with yields up to 70%.

A P(III)-mediated O–H bond insertion reaction of oximes with α-keto esters offers an efficient and metal-catalyst-free approach to oxime ethers. This strategy involves the protonation of in situ generated Kukhtin–Ramirez adducts, followed by an Sɴ2-type reaction. It exhibits broad substrate scope and good functional group tolerance, including for α-keto esters bearing alkyl groups, which can yield oxime ethers in moderate yields under heating conditions.

Phase-transfer catalysis also facilitates the O-alkylation of ketoximes. Reactions with alkyl, allyl, and propargyl halides in a two-phase system (e.g., K₂CO₃/C₆H₆/18-crown-6) at room temperature can lead to the formation of O-ethers, though partial E/Z-isomerization may occur during the reaction. Another method involves treating alcohols with triphenylphosphine, carbon tetrachloride, an oxime, and DBU in the presence of catalytic amounts of tetrabutylammonium (B224687) iodide in refluxing acetonitrile, which regioselectively furnishes O-alkyl ethers in good yields. fishersci.com

It is important to note that the stereochemistry of oxime ethers can significantly influence their reactivity in subsequent transformations. For instance, E-oxime ethers are often found to be more reactive in electrocyclization reactions compared to their Z-counterparts. Unreactive Z-oxime ethers can sometimes be converted to the desired heterocyclic products through photochemically promoted E→Z isomerization followed by cyclization.

Table 1: Selected Synthetic Methodologies for Oxime Ethers and Esters

Product TypeReactantsReagents/CatalystsConditionsYield Range (%)Key FeaturesSource
Oxime EstersKetoximes/Aldoximes + Carboxylic AcidsEDCI, DMAPCH₂Cl₂, Room Temp.90–97Simple, high yield, avoids column chromatography for solids, selective. fishersci.canih.govuni.lufishersci.com
Oxime EstersAldehydes + Aryl Amines + NHPI EstersEosin Y (photocatalyst)Visible light, Room Temp.HighThree-component, mild conditions, broad substrate scope. anu.edu.aufishersci.se
Oxime EthersOximes + AlcoholsH₃PW₁₂O₄₀·xH₂O (heteropolyacid)Dimethyl carbonateUp to 98Broad scope, good functional group tolerance, carbocation mechanism.
Oxime EthersOximes + AryldiazoacetatesVisible lightRoom Temp.Up to 70Direct O-H insertion.
Oxime EthersOximes + α-Keto EstersP(III) reagents (e.g., P(NMe₂)₃)CH₂Cl₂, -78 °C to Room Temp. (or heating)Moderate to GoodDiazo-free, metal-catalyst-free, broad scope.
Oxime EthersKetoximes + Alkyl/Allyl/Propargyl HalidesK₂CO₃/C₆H₆/18-crown-6 (phase-transfer)Room Temp.32–74Phase-transfer catalysis, potential E/Z-isomerization.

Strategies for Bicyclic Oxime Scaffolds with Octane (B31449) Frameworks

The synthesis of bicyclic oxime scaffolds, particularly those featuring an octane framework, represents a specialized area within organic chemistry, often driven by the presence of such structures in natural products and their potential in drug discovery. The bicyclo[3.2.1]octane system, for instance, is a common core unit found in various natural terpene compounds and alkaloids. fishersci.se

A direct approach to synthesizing bicyclic oximes with an octane framework involves the reaction of the corresponding bicyclic ketone with hydroxylamine hydrochloride in the presence of a base. For example, 1,5-dimethylbicyclo[3.2.1]octan-8-one oxime can be synthesized from 1,5-dimethylbicyclo[3.2.1]octan-8-one through this conventional oxime formation reaction. This method is a standard procedure in organic chemistry for converting carbonyl compounds into oximes.

General methodologies for the synthesis of bicyclic oxime ethers often involve the reaction of a bicyclic carbonyl compound with an appropriately substituted hydroxylamine hydrochloride. These reactions can be carried out under slightly acidic or basic conditions in aqueous or alcoholic solvents. fishersci.ca Beyond classical solution-based methods, mechanochemical synthesis and microwave-assisted synthesis have also been explored for the preparation of bicyclic oxime ethers, such as those derived from quinuclidin-3-one. These alternative methods can offer advantages in terms of reaction speed and energy consumption, and in some cases, provide complete stereoselectivity. fishersci.ca

Furthermore, radical cyclization reactions of oxime ethers have emerged as a powerful strategy for constructing carbocyclic rings, including bicyclic systems. This approach allows for the simultaneous formation of bicyclic frameworks and the introduction of tertiary amino functions. While not exclusively focused on octane frameworks, these radical cyclizations demonstrate the versatility of oxime ethers as precursors for complex cyclic structures.

While research on bicyclic systems like 2-oxa- and 2-azabicyclo[2.2.1]heptanes exists, the specific focus on oxime functionalities within an octane framework emphasizes the direct transformation of a bicyclic ketone with an octane core into its oxime derivative, or the formation of such a bicyclic system with an oxime as an integral part of its structure.

Table 2: Synthetic Strategies for Bicyclic Oxime Scaffolds with Octane Frameworks

Target Scaffold TypePrecursorReagents/CatalystsConditionsKey FeaturesSource
Bicyclic Oxime (e.g., 1,5-dimethylbicyclo[3.2.1]octan-8-one oxime)Bicyclic Ketone (e.g., 1,5-dimethylbicyclo[3.2.1]octan-8-one)Hydroxylamine hydrochloride, BaseStandard oxime formationDirect conversion of bicyclic ketone to oxime.
Bicyclic Oxime EthersBicyclic Carbonyl CompoundSubstituted hydroxylamine hydrochlorideAcidic/Basic, Aqueous/Alcoholic solventGeneral method, can be stereoselective. fishersci.ca
Bicyclic Oxime EthersBicyclic Carbonyl CompoundSubstituted hydroxylamine hydrochlorideMechanochemical or Microwave-assistedFast, energy-efficient, can be stereospecific. fishersci.ca
Bicyclic Carbocyclic Rings (from Oxime Ethers)Oxime EthersRadical initiators (e.g., AIBN), Bu₃SnHRefluxing benzeneIntramolecular radical cyclization, forms bicyclic systems.

Iii. Chemical Transformations and Reaction Mechanisms of Octan 1 One Oxime

Beckmann Rearrangement: Pathways and Influencing Factors

The Beckmann rearrangement is a fundamental organic reaction that transforms oximes into amides or nitriles, depending on whether the starting material is a ketoxime or an aldoxime, respectively. For Octan-1-one oxime, being a ketoxime (specifically, 2-octanone (B155638) oxime), the rearrangement yields an N-substituted amide.

The classical Beckmann rearrangement is typically catalyzed by strong acids. The mechanism initiates with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water) thegoodscentscompany.com. This protonation is crucial as it facilitates the subsequent migratory step. Following the formation of the protonated oxime, a concerted or stepwise process occurs where the alkyl group anti-periplanar to the departing water molecule migrates to the nitrogen atom thegoodscentscompany.com. Simultaneously, the N-O bond cleaves, expelling a water molecule and generating a highly electrophilic nitrilium ion intermediate thegoodscentscompany.com.

For 2-octanone oxime, the nitrilium ion intermediate is then susceptible to nucleophilic attack by water, which is typically present in the reaction medium or added during workup. This attack forms an iminol tautomer, which rapidly tautomerizes to the more stable N-substituted amide thegoodscentscompany.com. In the case of 2-octanone oxime, the primary product of this rearrangement is expected to be N-heptylacetamide, resulting from the migration of the heptyl group, which is generally favored over the methyl group due to migratory aptitudes.

Oximes derived from unsymmetrical ketones, such as 2-octanone, can exist as two stereoisomers: E- and Z-isomers, due to restricted rotation around the C=N double bond. The stereochemistry of the oxime plays a critical role in the regioselectivity of the Beckmann rearrangement. The migrating group is invariably the one anti-periplanar (or trans) to the leaving hydroxyl group on the nitrogen atom.

Traditionally, the Beckmann rearrangement has relied on strong protic acids like sulfuric acid or phosphorus pentachloride, which often present challenges related to corrosivity, side reactions, and waste generation. Consequently, significant research efforts have been directed towards developing milder, more efficient, and environmentally benign catalytic systems.

Emerging catalytic systems include:

Solid Acid Catalysts : These heterogeneous catalysts, such as zeolites, silica-supported metal oxides (e.g., WOₓ/SBA-15, silica-boria), and montmorillonite (B579905) clays, offer advantages in terms of easy separation from the reaction mixture and reusability, contributing to more sustainable processes.

Ionic Liquids (ILs) : Brønsted-acidic ionic liquids have gained attention as both solvents and catalysts for the Beckmann rearrangement. They can dissolve oximes and facilitate the reaction, sometimes achieving high conversion and selectivity. While some early ILs suffered from poor reusability, dicationic and tricationic ILs have shown promise in addressing these limitations, offering improved atom economy and recyclability.

Lewis Acids and Other Reagents : Various Lewis acids (e.g., bismuth(III) chloride, zinc chloride) and other reagents like tosyl chloride, thionyl chloride, and cyanuric chloride have been explored as promoters for the Beckmann rearrangement, often enabling the reaction under milder conditions than traditional mineral acids. For example, cyanuric chloride can catalyze the reaction by activating the hydroxyl group via nucleophilic aromatic substitution.

N-O Bond Cleavage Reactions in this compound Chemistry

Beyond the Beckmann rearrangement, the inherent weakness of the N-O sigma bond in oximes (with an average bond energy of approximately 57 kcal/mol) makes them susceptible to various N-O bond cleavage reactions. This lability allows oximes to serve as versatile synthons for constructing diverse molecular architectures, particularly nitrogen-containing compounds.

N-O bond activation in oximes is a powerful strategy for synthesizing a wide range of nitrogen-containing heterocycles. Transition metal catalysis plays a pivotal role in these transformations, with metals such as palladium (Pd), copper (Cu), iron (Fe), and rhodium (Rh) frequently employed. These catalysts can activate the N-O bond, generating reactive intermediates that undergo subsequent cyclization reactions to form ring systems.

Examples of heterocycles synthesized through N-O bond activation of oximes include:

Aziridines : Three-membered nitrogen-containing rings.

Pyrrolines and Pyrroles : Five-membered nitrogen heterocycles.

Indoles : Fused bicyclic nitrogen heterocycles.

Quinolines : Fused bicyclic nitrogen heterocycles.

Oxazoles : Five-membered heterocycles containing both nitrogen and oxygen.

While specific examples for this compound (2-octanone oxime) in heterocycle synthesis are not extensively detailed in general literature, the principles of N-O bond activation are broadly applicable to various oxime structures. The ability to form new C-N, C-O, or C-C bonds through this strategy makes oximes valuable precursors for complex heterocyclic scaffolds.

N-O bond cleavage in oximes can also proceed via radical pathways, often initiated by single-electron transfer (SET) processes or homolytic bond scission. These reactions typically involve the generation of highly reactive radical intermediates, such as iminyl radicals or acyl radicals, upon the scission of the N-O bond.

These radical intermediates are highly versatile and can participate in a variety of subsequent transformations, including:

C-C Bond Fragmentation : The iminyl radicals can undergo further fragmentation, leading to the cleavage of adjacent C-C bonds and the formation of nitriles and carbocations, which can then be trapped or undergo further reactions.

Addition to Unsaturated Systems : The generated radicals can add to alkenes or other unsaturated bonds, initiating chain reactions or leading to cyclization products.

Skeletal Rearrangements : Radical-mediated N-O cleavage can also facilitate complex skeletal rearrangements, offering alternative routes to challenging molecular architectures.

The growing interest in photocatalytic and transition-metal-catalyzed radical reactions involving oximes underscores their utility in modern organic synthesis for efficient C-N bond formation and the construction of diverse functionalized molecules.

Other Functional Group Interconversions of Ketoximes

Ketoximes can undergo a variety of interconversions, leading to the formation of different functional groups, including amines, amides, and various carbon-carbon and carbon-heteroatom bonds. These transformations are crucial in synthetic organic chemistry for constructing complex molecular architectures.

Reduction of the Oxime Moiety

The reduction of the oxime moiety typically yields amines, a valuable transformation for synthesizing primary and secondary amines from carbonyl compounds via their oxime derivatives. This process can be achieved through various methods, including catalytic hydrogenation and reductions mediated by hydride reagents.

Catalytic Hydrogenation Traditional catalytic hydrogenation techniques utilize metal catalysts, such as platinum (Pt), palladium (Pd), or nickel (Ni), in the presence of molecular hydrogen (H₂) to convert ketoximes into amines. For instance, PtO₂ (Adam's catalyst) has been demonstrated as an active and selective catalyst for oxime hydrogenation. wikipedia.org, fishersci.com Recent advancements include the use of highly active palladium-based heterogeneous catalysts that can promote the reduction of oximes to primary amines under mild conditions, specifically at 1 atmosphere of H₂ pressure in water at room temperature, achieving excellent yields (up to >99%). atamankimya.com

Catalytic transfer hydrogenation (CTH) offers an alternative, often safer, method by employing a hydrogen donor instead of gaseous hydrogen. A notable example involves the use of Raney Nickel and 2-propanol as the hydrogen donor. The outcome of this reaction can be controlled by the presence or absence of a base like potassium hydroxide (B78521) (KOH). fishersci.at

With 2% KOH: When 2% KOH is included in the reaction mixture, ketoximes are initially reduced to imine intermediates. These imines then rapidly condense with acetone (B3395972), a byproduct of 2-propanol oxidation, to form N-isopropyl-secondary-amines. To obtain the primary amine, the imine can be hydrolyzed using aqueous HCl, followed by basification with NaOH. For example, 2-octanone oxime was successfully reduced to 2-octanamine with an 83% isolated yield after 60 minutes of reflux under these conditions. fishersci.at

Without KOH: In the absence of KOH, the imine intermediate undergoes further reduction, leading directly to the formation of N-isopropyl-secondary-amines. fishersci.at

Hydride Reducing Agents Hydride-based reducing agents are also effective for the reduction of oximes. Lithium aluminium hydride (LiAlH₄) is a potent, albeit non-selective and challenging-to-handle, reagent capable of reducing oximes to primary amines. fishersci.se, cenmed.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, generally lacks the reactivity to reduce oximes on its own. However, its reducing power is significantly enhanced when combined with transition metal salts or supported on solid matrices. fishersci.nl, cenmed.com

NaBH₄/ZrCl₄/Al₂O₃ System: A highly efficient and rapid method for the solvent-free reduction of ketoximes to corresponding amines involves NaBH₄ in the presence of zirconium(IV) chloride (ZrCl₄) supported on aluminum oxide (Al₂O₃). This system enables reactions to be completed within 2 minutes at room temperature, yielding amines in high to excellent yields. fishersci.nl

NaBH₄/CuSO₄: The combination of sodium borohydride with copper(II) sulfate (B86663) (CuSO₄) can reduce oximes, yielding a mixture of primary and secondary amines, with the ratio depending on the nature of the oxime. cenmed.com

NaBH₄/NiCl₂: Sodium borohydride in conjunction with nickel(II) chloride (NiCl₂) has also been reported to reduce ketoximes to primary amines. cenmed.com

NaBH₄/Nano Cu/Charcoal: This system effectively reduces various ketoximes to their corresponding amines, demonstrating good regioselectivity, particularly in yielding allylic amines from conjugated oximes. nih.gov

Other Reductive Methods Beyond catalytic and hydride reductions, other reagents have been explored for specific transformations. For instance, tributylphosphine (B147548) in combination with diphenyl disulfide can reduce ketoximes to imines under anhydrous conditions, which can then be further reduced to amines. ereztech.com Grignard reagents, such as cyclohexylmagnesium chloride or isobutylmagnesium bromide, have been shown to reduce certain ketoximes to aziridines. americanelements.com

Table 1: Selected Reduction Methods for Ketoximes

MethodKey ReagentsConditionsPrimary Product(s)Example (from 2-octanone oxime)Yield (%)Citation
Catalytic Transfer HydrogenationRaney Nickel, 2-Propanol, 2% KOHReflux, 60 minImine (hydrolyzed to Primary Amine)2-Octanamine83 fishersci.at
Catalytic Transfer HydrogenationRaney Nickel, 2-Propanol (no KOH)-N-isopropyl-secondary-amineN-isopropyl-2-octanamine- fishersci.at
Hydride ReductionNaBH₄/ZrCl₄/Al₂O₃Room temperature, solvent-free, 2 minPrimary Amine-High-Exc. fishersci.nl
Hydride ReductionNaBH₄/CuSO₄Methanol, refluxPrimary & Secondary Amines (varying ratios)-- cenmed.com
Hydride ReductionLiAlH₄-Primary Amine-- fishersci.se, cenmed.com
Other ReductionTributylphosphine, Diphenyl DisulfideRoom temperature, anhydrousImine (can be reduced to Amine)-- ereztech.com
Other ReductionGrignard Reagents (e.g., Cyclohexylmagnesium Chloride)-Aziridines-- americanelements.com

Formation of C-C and C-Heteroatom Bonds

Ketoximes are versatile precursors for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X = N, O, S) bonds, enabling the synthesis of a wide array of complex organic molecules. These transformations often involve the activation or rearrangement of the oxime functionality.

Formation of C-N Bonds The nitrogen atom of the oxime group is a key site for C-N bond formation, leading to various nitrogen-containing compounds.

Beckmann Rearrangement: This is one of the most characteristic reactions of ketoximes, converting them into amides under acidic or thermal conditions. The mechanism involves the conversion of the oxime oxygen into a good leaving group, followed by an alkyl group migration from carbon to nitrogen, and subsequent displacement of the leaving group. fishersci.com, epa.gov

Electrophilic Amination: O-substituted ketoximes can serve as electrophilic amination agents. For example, diarylcadmium reagents can react with O-substituted ketoximes, such as acetone O-(2,4,6-trimethylphenylsulfonyl)oxime, to form arylamines. This reaction is often catalyzed by copper(I) cyanide (CuCN) and proceeds under mild conditions, yielding arylamines in good to high yields. chemicalbook.com

Transition Metal-Catalyzed C-H Amination: Ketoximes can act as directing groups in transition metal-catalyzed C-H amination reactions. Rhodium(III)-catalyzed amination reactions, for instance, can utilize ketoximes to facilitate the amination of C(sp²)-H bonds with organic azides as the nitrogen source. wikidata.org

Copper-Catalyzed Homocoupling: A facile and efficient copper-catalyzed homocoupling of ketoximes, involving N-O bond cleavage, has been developed to synthesize azines. This reaction proceeds in the presence of sodium bisulfite (NaHSO₃). americanelements.com

Intramolecular Cyclization: Rhenium reagents can induce intramolecular cyclization of specific phenethyl ketone oximes to form quinoline (B57606) derivatives, a process that can occur without necessarily involving a Beckmann rearrangement intermediate. epa.gov

Oxidative Couplings: One-pot, catalyst-free oxidative couplings of α-substituted N-aryl peptides with alkoxyamines can directly form ketoxime bonds, showcasing a unique method for C-N bond formation in complex biomolecules. rmreagents.com

2H-Azirine Formation: Ketoxime acetates can undergo cesium carbonate (Cs₂CO₃)-mediated cyclization, leading to the formation of 2H-azirines via N-O bond cleavage. nih.gov

Formation of C-C Bonds The carbon atom of the oxime functionality, particularly in oxime esters, can be involved in radical-type reactions that lead to the formation of new C-C bonds.

Heck-type Reactions: Palladium-catalyzed Heck-type reactions involving O-acetyl ketoximes and allylic alcohols can lead to the synthesis of pyridines. This transformation is proposed to proceed via an oxidative addition of the oxime to a palladium(0) complex, generating an alkylideneamino-palladium(II) species that is key for carbon-carbon bond formation with alkenes. ereztech.com

Radical Reactions with N-O and C-C Bond Cleavage: Oxime esters can undergo N-O bond cleavage to generate nitrogen-centered radicals. These radicals can then trigger an adjacent C-C bond cleavage, leading to the formation of carbon-centered free radicals. These carbon radicals are highly reactive and can participate in various subsequent C-C bond-forming reactions, such as acylation or cyclization with unsaturated compounds like alkenes and alkynes. energy.gov,,,

C-H Functionalization: Oxime esters and oxime ethers can act as directing groups in metal-catalyzed C-H functionalization reactions, enabling the formation of new C-C bonds. For example, copper-catalyzed coupling of vinyl ketoxime esters with vinylboronic acids can lead to the synthesis of highly condensed pyridines.

Rearrangement of O-Vinyl Oxime Ethers: The rearrangement of O-vinyl oxime ethers can lead to the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to structures such as pyrroles or α-imino aldehydes.

Formation of C-Heteroatom Bonds (Other than C-N) Ketoximes can also participate in reactions forming carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds.

C-S Bond Formation:

Oxidative C-S Bond Formation: Copper-catalyzed direct oxidative C-S bond formation has been reported, synthesizing β-sulfonylvinylamines from ketone oximes containing an alkyl group and sodium sulfinates.

Aminosulfonylation: The intermolecular aminosulfonylation of alkenes can yield β-amino sulfones through the homolysis of sulfinyl oximes, which are derived from ketoximes and sulfinyl chloride.

Thiazole Synthesis: Reactions involving ketones or ketoximes with thiourea (B124793) can lead to the formation of 2-aminothiazoles, a process that includes the formation of a C-S bond.

C-H Functionalization with Elemental Sulfur: Functionalization of C-H bonds in acetophenone (B1666503) oximes with arylacetic acids and elemental sulfur offers a metal-free synthetic route to sulfur-containing aromatic compounds.

C-O Bond Formation:

Cross-Dehydrogenative C-O Coupling: A transition metal-free approach has been developed for the cross-dehydrogenative C-O coupling of oximes with various carbonyl compounds (ketones, esters) and acetonitrile, proceeding via radical intermediates.

Copper-catalyzed C-O Cross-coupling: Oximes can participate in copper-catalyzed C-O cross-coupling reactions with aryl halides or arylboronic acids to form O-arylhydroxylamines. americanelements.com

Table 2: Selected C-C and C-Heteroatom Bond Formation Reactions of Ketoximes

Bond TypeReaction Type / MechanismKey ReagentsPrimary Product(s)Citation
C-N BondBeckmann RearrangementAcid or HeatAmides fishersci.com, epa.gov
C-N BondElectrophilic AminationDiarylcadmium reagents, O-substituted ketoxime, CuCNArylamines chemicalbook.com
C-N BondRh(III)-catalyzed C-H AminationRh(III) catalyst, Organic AzidesAminated products (C(sp²)-H amination) wikidata.org
C-N BondCopper-catalyzed HomocouplingCu(I) iodide, NaHSO₃Azines americanelements.com
C-N BondIntramolecular CyclizationRhenium reagentsQuinoline derivatives epa.gov
C-N BondOxidative CouplingN-aryl peptides, Alkoxyamines, O₂Ketoxime bonds (in peptides) rmreagents.com
C-N Bond2H-Azirine FormationCs₂CO₃2H-Azirines nih.gov
C-C BondHeck-type ReactionPd catalyst, Allylic alcoholsPyridines ereztech.com
C-C BondRadical Reactions (N-O & C-C cleavage)Oxime esters, Photoredox catalyst, Alkenes/AlkynesAcylated/Cyclized products, Acyl radicals, Cyanoalkyl radicals energy.gov,,
C-C BondC-H FunctionalizationCu catalyst, Vinylboronic acidsPyridines (from vinyl ketoxime esters)
C-C BondO-Vinyl Oxime Ether Rearrangement-Pyrroles, α-Imino aldehydes
C-S BondOxidative C-S Bond FormationCu catalyst, Sodium sulfinatesβ-Sulfonylvinylamines
C-S BondAminosulfonylationSulfinyl oximes, Sulfinyl chlorideβ-Amino sulfones
C-S BondThiazole SynthesisThiourea, Halogenating agents2-Aminothiazoles
C-S BondC-H FunctionalizationElemental sulfur, Arylacetic acidsSulfur-containing aromatics
C-O BondCross-Dehydrogenative C-O CouplingPerfluoroalkyl iodide, Ketones/Esters/AcetonitrileO-functionalized oximes
C-O BondCopper-catalyzed C-O Cross-couplingCu catalyst, Aryl halides/boronic acidsO-Arylhydroxylamines americanelements.com

Iv. Spectroscopic and Crystallographic Characterization of Octan 1 One Oxime and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like octan-1-one oxime. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the molecular skeleton and stereochemistry.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

In the ¹H NMR spectrum of an aliphatic aldoxime such as this compound, the proton of the oxime hydroxyl group (-NOH) typically appears as a broad singlet in the downfield region, often around 8-12 ppm, with its exact chemical shift being concentration and solvent dependent. acs.org The proton attached to the C=N double bond (the C1 proton) is also characteristic, resonating further downfield than typical aldehydic protons due to the influence of the adjacent nitrogen atom. The protons of the long alkyl chain (C2 to C8) would appear in the upfield region, typical for aliphatic hydrocarbons.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the oxime group (C=NOH) is particularly diagnostic, appearing in the range of 145-160 ppm. researchgate.netrsc.org The carbons of the alkyl chain show characteristic shifts, with the carbon adjacent to the oxime group (C2) being slightly deshielded compared to the others. Computational DFT methods have been shown to accurately predict ¹H and ¹³C chemical shifts for complex oximes, supporting experimental assignments. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data based on typical values for analogous aliphatic oximes.

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Multiplicity / Notes
NO-H ¹H8.0 - 12.0broad singlet
H -C1¹H6.5 - 7.5triplet
H₂-C2¹H2.2 - 2.5quartet
H₂-(C3-C7)¹H1.2 - 1.6multiplet
H₃-C8¹H0.8 - 1.0triplet
C 1=NOH¹³C145 - 160
C2¹³C25 - 35
C3 - C7¹³C22 - 32
C8¹³C~14

Two-dimensional (2D) NMR experiments are essential for confirming atomic connectivity and determining the stereochemistry of the C=N double bond.

Connectivity Analysis : Techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks. longdom.org For this compound, a COSY spectrum would show correlations between the C1 proton and the C2 methylene (B1212753) protons, and sequentially along the entire alkyl chain, confirming the linear structure. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings between protons and carbons. These techniques together allow for the unequivocal assignment of all signals in the ¹H and ¹³C spectra. nih.gov

Stereochemical Assignment (E/Z Isomerism) : The C=N double bond in aldoximes like this compound can exist as two geometric isomers, (E) and (Z). The Nuclear Overhauser Effect (NOE) is a through-space interaction that can be detected using Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govresearchgate.net A NOESY experiment can definitively distinguish between the (E) and (Z) isomers. For the (E)-isomer, an NOE cross-peak would be observed between the oxime's OH proton and the C1 proton. Conversely, for the (Z)-isomer, an NOE would be seen between the OH proton and the C2 methylene protons. nih.govresearchgate.net The absence or presence of these specific cross-peaks provides a reliable method for stereochemical assignment. researchgate.net

Vibrational (IR) and Mass Spectrometry (MS) for Molecular Identity

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational modes of functional groups. For oximes, several key absorption bands are expected. pressbooks.pub A broad absorption band in the region of 3100-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group; its broadness is due to hydrogen bonding. researchgate.netresearchgate.net The C=N stretching vibration typically appears as a medium to weak band in the 1640-1690 cm⁻¹ region. researchgate.netlibretexts.org The N-O stretch gives rise to a characteristic absorption in the 930-960 cm⁻¹ range. researchgate.net

Table 2: Characteristic IR Absorption Bands for Aliphatic Oximes

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
O-HStretch3100 - 3600Strong, Broad
C=NStretch1640 - 1690Medium to Weak
N-OStretch930 - 960Medium

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. savemyexams.com In electron ionization (EI) mass spectrometry, this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. A significant fragmentation pathway for aliphatic aldehydes and ketones, as well as their oxime derivatives, is the McLafferty rearrangement . nih.govwikipedia.org This process involves the transfer of a γ-hydrogen atom to the oxime oxygen via a six-membered transition state, followed by cleavage of the β-carbon-carbon bond. nih.govlibretexts.org For this compound, this would result in the loss of a neutral hex-1-ene molecule and the formation of a characteristic radical cation fragment. Other common fragmentations include alpha-cleavage (breaking the bond adjacent to the C=N group). libretexts.org

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. mdpi.com It provides definitive data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the literature, analysis of analogous ketoximes and aldoximes reveals characteristic structural features that can be expected. nih.govscispace.com The C=N double bond length in oximes is typically found to be in the range of 1.27-1.29 Å, and the N-O single bond length is approximately 1.40-1.42 Å. acs.org The C=N-O bond angle is generally around 110-113°. scispace.com

A dominant feature in the crystal packing of simple oximes is the formation of intermolecular hydrogen bonds. The hydroxyl group of the oxime acts as a hydrogen bond donor, while the nitrogen atom serves as an acceptor. This interaction (O-H···N) typically leads to the formation of centrosymmetric dimers, creating a characteristic R²₂(6) graph-set motif. scispace.comacs.org In some cases, these hydrogen bonds can also lead to the formation of extended chains or catemers. acs.org The precise packing arrangement would also be influenced by van der Waals interactions between the long alkyl chains of adjacent molecules.

Table 3: Typical Crystallographic Parameters for Aliphatic Oxime Derivatives Data based on published structures of analogous compounds.

ParameterTypical Value
Bond Lengths
C=N1.27 - 1.29 Å
N-O1.40 - 1.42 Å
Bond Angle
C=N-O110 - 113°
Intermolecular Interaction
O-H···N H-bond distance2.75 - 2.85 Å
O-H···N H-bond angle145 - 178°

V. Computational and Theoretical Studies on Octan 1 One Oxime

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the fundamental properties of oximes. These methods provide a robust framework for optimizing molecular geometries and analyzing electronic structures.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone for determining the ground state properties of oximes. Researchers commonly utilize DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to optimize molecular structures fishersci.atuni.lufishersci.comontosight.ai. These calculations yield precise data on bond lengths, bond angles, and dihedral angles, providing a detailed understanding of the molecule's three-dimensional arrangement fishersci.atontosight.ai. For instance, studies on various oxime derivatives have shown that DFT can accurately predict optimized structural features, which can then be compared with experimental data from techniques like X-ray diffraction fishersci.at. The optimized geometries reveal the most stable conformations and the spatial relationships between different functional groups, which are critical for understanding chemical behavior.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Generic Oxime (Example values, actual values for octanone oxime would vary)

ParameterValue (Å/degrees)Method/Basis Set
C=N Bond Length1.28 - 1.30 ÅB3LYP/6-31G(d,p)
N-O Bond Length1.37 - 1.40 ÅB3LYP/6-31G(d,p)
C-C-N Angle120 - 122 degreesB3LYP/6-31G(d,p)
C=N-O Angle110 - 112 degreesB3LYP/6-31G(d,p)
O-H Bond Length0.96 - 0.98 ÅB3LYP/6-31G(d,p)

Frontier Molecular Orbital Theory (HOMO-LUMO) Applications

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the reactivity and electronic properties of oximes uni.luuni.luanu.edu.au. The HOMO represents the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile uni.luanu.edu.au. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical polarizability uni.lu. A smaller energy gap typically correlates with higher chemical reactivity and lower kinetic stability, indicating easier electron transfer uni.lu. Computational studies on oxime derivatives often report these energy values and visualize the spatial distribution of these orbitals to understand potential reaction sites uni.lu.

Table 2: Illustrative HOMO-LUMO Energy Values for a Generic Oxime (Example values, actual values for octanone oxime would vary)

OrbitalEnergy (eV)
HOMO-8.4510
LUMO2.2430
Energy Gap10.6940

Note: These values are illustrative and based on a pycolinaldehyde oxime study uni.lu. Actual values for octanone oxime would differ.

Mechanistic Probing via Computational Chemistry

Computational chemistry is an invaluable tool for dissecting reaction mechanisms, identifying transient species, and quantifying the energetics of chemical transformations involving oximes.

Transition State Geometries and Reaction Pathways

Computational methods are extensively used to identify and characterize transition states (TS) in reactions involving oximes. Transition states are saddle points on the potential energy surface, representing the highest energy point along a reaction pathway, and their geometries provide crucial insights into how bonds are formed and broken during a reaction. For instance, studies on the Beckmann rearrangement, a well-known reaction of oximes, utilize computational approaches to map out the reaction coordinate and identify the transition state where the alkyl group migrates to the nitrogen atom. Other reactions, such as intramolecular nucleophilic substitutions or proton transfer processes, also benefit from transition state analysis, revealing the concerted or stepwise nature of these transformations. The ability to locate and characterize these elusive structures allows for a deeper understanding of reaction selectivity and efficiency.

Energetic Analysis of Isomerization and Transformation Processes

Oximes are known to exist as E and Z isomers, and their interconversion (isomerization) is a fundamental process that can be energetically analyzed using computational chemistry. DFT calculations can determine the energy barriers for E/Z isomerization, providing insights into the relative stability of the isomers and the conditions under which interconversion occurs. For example, studies on acetaldoxime (B92144) have shown that E/Z isomerization in aqueous solution can occur through a protonated oxime-water adduct intermediate, with a calculated energy barrier. Beyond simple isomerization, computational methods are also applied to analyze the energetics of more complex transformations, such as the formation of specific products from oximes, by calculating the free energy changes of various intermediates and transition states along proposed pathways. This energetic analysis helps in understanding the thermodynamic and kinetic favorability of different reaction routes.

Table 3: Illustrative Energetic Analysis of Oxime Isomerization (Example values, actual values for octanone oxime would vary)

ProcessEnergy Barrier (kcal/mol)Relative Stability (kcal/mol)
E/Z Isomerization (e.g., Acetaldoxime)~14.2E isomer more stable (e.g., ~1)

Note: Energy barrier for protonated acetaldoxime isomerization in water. Relative stability of E vs. Z isomers can vary.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be directly compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. DFT calculations can accurately predict NMR chemical shifts and vibrational frequencies, aiding in the structural elucidation of oximes fishersci.atfishersci.com. For instance, calculated NMR shifts for the hydroxyimino group (–C=N–OH) and other protons often show good agreement with experimental values, facilitating unambiguous assignment of signals fishersci.com. Similarly, simulated infrared spectra based on calculated vibrational frequencies can be compared with observed IR spectra to confirm molecular structures and identify characteristic functional group vibrations fishersci.atfishersci.com.

Furthermore, computational studies are crucial for understanding the conformational preferences of oximes, especially those with flexible alkyl chains like octanone oximes. By exploring the potential energy surface, different stable conformers can be identified, and their relative energies and populations can be determined. Factors influencing conformational preferences, such as steric hindrance and non-bonded transannular interactions, are often investigated computationally. This detailed conformational analysis is important as the preferred conformation can significantly impact a molecule's reactivity and interactions.

Table 4: Illustrative Predicted Spectroscopic Parameters for a Generic Oxime (Example values, actual values for octanone oxime would vary)

Spectroscopic ParameterPredicted Value (Illustrative)
1H NMR (OH proton)10.7 - 11.0 ppm
13C NMR (C=N carbon)150 - 160 ppm
IR (C=N stretch)1600 - 1650 cm-1
IR (O-H stretch)3200 - 3300 cm-1

Note: These values are illustrative and based on general oxime characteristics and similar computational studies fishersci.com. Actual values for octanone oxime would differ.

Vi. Advanced Analytical Techniques in Octan 1 One Oxime Research

Chromatographic Separations and Purity Determination

Chromatography is an indispensable technique for separating Octan-1-one oxime from reactants, byproducts, and impurities. The choice of method depends on the volatility of the analyte and the scale of the separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and thermally stable compounds within a mixture. nih.gov In this method, the sample is vaporized and passed through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification.

While direct GC-MS analysis of some oximes can be challenging due to potential thermal lability or low volatility, derivatization can be employed to create more stable and volatile analogues. researchgate.netnih.gov For a compound like this compound, GC-MS is well-suited for identifying it within a reaction mixture or an environmental sample. The mass spectrum would allow for unambiguous identification, while the retention time from the gas chromatograph provides an additional layer of confirmation. A leading application of GC-MS is the general screening of unknown compounds in various fields, including clinical and forensic toxicology. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of a Mixture Containing this compound

ParameterSettingPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Separates volatile compounds based on boiling point and polarity.
Carrier Gas Helium, constant flow rate of 1.0 mL/minTransports the sample through the column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minCreates a temperature gradient to elute compounds with different boiling points.
Ion Source Temp. 230 °CRegion where molecules are ionized before mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces repeatable fragmentation patterns for library matching.
Mass Range 40-400 amuRange of mass-to-charge ratios scanned by the detector.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. sielc.com Analytical HPLC is used to determine the purity of a sample and quantify its components, while preparative HPLC is used to isolate and purify larger quantities of a specific compound from a mixture.

For this compound, a reverse-phase (RP) HPLC method would be a common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. This method is scalable and can be adapted for isolating impurities in preparative separations. sielc.com

Table 2: Representative HPLC Conditions for the Analysis and Purification of this compound

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 mm x 150 mm, 5 µm particle sizeC18, 21.2 mm x 250 mm, 10 µm particle size
Mobile Phase Acetonitrile/Water gradientAcetonitrile/Water gradient (isocratic for target elution)
Flow Rate 1.0 mL/min20.0 mL/min
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL500 µL - 2 mL
Purpose Purity assessment, quantificationIsolation of pure this compound

Interfacial and Surface Chemistry Characterization using Inverse Gas Chromatography (IGC)

Inverse Gas Chromatography (IGC) is a unique and sensitive gas-phase technique used to characterize the physicochemical properties of solid materials. nih.gov Unlike conventional GC, where the stationary phase is used to separate a mixture of analytes, in IGC, a known probe molecule is injected into a column packed with the solid material to be studied. By measuring the retention time of the probe molecule, various surface and bulk properties of the solid material can be determined. nih.gov

This compound, being a moderately volatile compound with a specific functional group, could be used as a probe molecule in IGC experiments. Its interactions with the solid stationary phase can provide insights into the material's surface energy, acid-base properties, and phase transition temperatures. The retention volume of the probe is used to calculate thermodynamic interaction parameters.

This technique is particularly valuable for characterizing polymers, fillers, and pharmaceutical excipients. nih.gov For example, injecting this compound into a column packed with a polymer would allow for the determination of the polymer's surface energy, which is crucial for understanding adhesion, wettability, and compatibility with other materials.

Table 3: Surface Properties Determined by IGC Using a Probe Molecule like this compound

Measured ParameterDerived PropertySignificance
Retention Volume (VN) Adsorption IsothermDescribes the equilibrium between the probe on the surface and in the gas phase.
Free Energy of Adsorption (ΔGA) Surface Energy (γs)Quantifies the excess energy at the surface of a material compared to the bulk.
Enthalpy of Adsorption (ΔHA) Dispersive and Specific Surface Energy ComponentsDifferentiates between van der Waals forces and more specific interactions (e.g., acid-base).
Entropy of Adsorption (ΔSA) Surface HeterogeneityProvides information about the distribution of active sites on the material's surface.

Quantitative Analysis Methods for Oximes in Complex Matrices (e.g., GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of organic compounds. researchgate.net The flame ionization detector is highly sensitive to compounds containing carbon-hydrogen bonds, making it an excellent choice for quantifying oximes in various samples. The detector's response is directly proportional to the mass of carbon entering the flame, allowing for accurate concentration measurements over a wide linear range.

This method has been successfully developed for the quantitative determination of other oximes, such as acetophenone (B1666503) oxime, in complex biological matrices like liver homogenates. nih.govresearchgate.net A similar approach could be readily adapted for this compound. The method typically involves an extraction step to isolate the analyte from the matrix, followed by direct injection or derivatization to improve chromatographic properties. nih.govresearchgate.net An internal standard is often used to correct for variations in injection volume and sample preparation, ensuring high precision and accuracy. ttb.gov

Table 4: Example Performance Data for a Quantitative GC-FID Method for an Analogous Oxime (Acetophenone Oxime) researchgate.net

ParameterValueDescription
Retention Time 6.7 minThe time it takes for the compound to elute from the GC column under specific conditions.
Sensitivity 0.3 µg/mLThe lowest concentration that can be reliably detected.
Linearity (r²) 0.999A measure of how well the calibration curve fits a linear regression, indicating a direct proportional response.
Reproducibility ±2%The precision of the measurement between repeated injections.

Vii. Future Research Directions and Emerging Applications of Octan 1 One Oxime in Chemical Science

Catalyst Design and Development for Selective Ketoxime Transformations

Future research will focus on developing highly selective catalytic systems for the transformation of Octan-1-one oxime. Ketoximes are versatile synthetic building blocks, capable of undergoing diverse methodologies such as cycloadditions and bioconjugation anu.edu.au. Key transformations include:

Reduction to Amines and Hydroxylamines: The asymmetric hydrogenation of oximes and oxime ethers to chiral hydroxylamines is a significant challenge due to low reactivity and difficulties in stereoselectivity control uni.lu. Future work will aim to overcome these limitations, potentially through the design of novel chiral catalysts (e.g., iridium or ruthenium complexes) uni.lu. For instance, lipase/palladium-catalyzed asymmetric transformations have shown promise in converting prochiral ketoximes to optically active amines with high optical purities (94-99% ee) and good yields (70-89%). Further improvements are needed to reduce side products formed by reductive elimination of the amino group.

Beckmann Rearrangement: While a classical transformation, developing greener, more efficient, and highly selective catalysts for the Beckmann rearrangement of long-chain ketoximes to their corresponding amides remains an area of interest. This could involve solid-acid catalysts or novel organocatalytic systems.

C-H Functionalization: Research into transition metal-catalyzed C-H functionalization of ketoximes, where the oxime acts as an internal oxidant, offers pathways to diverse nitrogen-containing motifs and heterocyclizations. Palladium and copper catalysts have shown utility in these transformations, leading to products like highly substituted pyridines.

Cycloadditions: Oximes are valuable precursors for iminyl radicals, which can be used in cycloaddition reactions to synthesize various nitrogen-containing heterocycles, amino alcohols, and amines anu.edu.au. Developments since 2016 include the addition of iminyl radicals to alkenes and [2+2]-cycloadditions to access azetidines anu.edu.au.

Table 1: Emerging Catalytic Strategies for Ketoxime Transformations

Transformation TypeCatalytic Approach (Examples)Key Research Focus
Asymmetric ReductionLipase/Palladium bi-catalysis, Chiral Ir/Ru complexesHigh enantioselectivity, reduced side products uni.lu
Beckmann RearrangementSolid-acid catalysts, OrganocatalysisImproved efficiency, selectivity, greener methods
C-H FunctionalizationPd-catalyzed, Cu-catalyzedDirect C-C/C-heteroatom bond formation, heterocyclization
CycloadditionsPhotocatalysis (iminyl radicals)Synthesis of N-heterocycles, amino alcohols, azetidines anu.edu.au

Innovations in Synthetic Strategies for this compound and its Analogues

The synthesis of this compound and its analogues typically involves the condensation of the corresponding ketone with hydroxylamine (B1172632). Future research will explore more innovative and sustainable synthetic methodologies, moving beyond classical approaches. This includes:

Green Chemistry Approaches: Development of solvent-free methods, such as grindstone chemistry, or reactions under ultrasonic irradiation, which have shown high yields and short reaction times for oxime synthesis.

Novel Starting Materials: Exploring alternative precursors beyond ketones and hydroxylamine. For example, iron-catalyzed hydrogen atom transfer (HAT) induced radical cyclization of 1,6-enynes has been demonstrated for the synthesis of ketoximes, involving a cascade of processes including NO radical capture and tautomerization.

Flow Chemistry and Continuous Manufacturing: Implementing flow chemistry techniques for continuous, scalable, and safer production of this compound and its derivatives, offering better control over reaction parameters and potentially higher yields.

Enzymatic Synthesis: Investigating biocatalytic routes for oxime formation, which could offer high selectivity and operate under mild conditions, aligning with sustainable chemistry principles.

Integration of Computational and Experimental Methodologies for Reaction Design

The synergy between computational and experimental chemistry is crucial for accelerating the discovery and optimization of reactions involving this compound.

Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms, transition states, and energy profiles, as demonstrated in studies on iron-catalyzed ketoxime synthesis. This helps rationalize experimental observations and predict new reactivity.

Catalyst Design: In silico screening and design of catalysts for specific ketoxime transformations can significantly reduce experimental trial-and-error. Computational studies have already been used to understand the properties of oxime ligands and their metal complexes, aiding in the design of new catalytic systems.

Predicting Reactivity and Selectivity: Computational models can predict the favored reaction pathways and stereochemical outcomes, guiding experimental efforts toward more selective and efficient syntheses. For instance, DFT calculations have provided evidence for the stereoselective formation of ketoximes in certain reactions, indicating that thermodynamics can determine selectivity.

Unexplored Reactivity Patterns of Long-Chain Ketoximes

The long alkyl chain in this compound introduces unique steric and electronic considerations that may lead to unexplored reactivity patterns.

Self-Assembly and Supramolecular Chemistry: The amphiphilic nature of long-chain oximes could enable their self-assembly into ordered structures (e.g., micelles, vesicles) in solution, influencing reactivity or serving as templates for novel reactions.

Interfacial Chemistry: Investigating reactions at interfaces, where the long alkyl chain can orient the molecule, potentially leading to enhanced reactivity or selectivity in heterogeneous systems.

Radical Chemistry: Further exploration of radical reactions involving the C=N-OH moiety, beyond iminyl radical formation, could uncover new synthetic pathways for complex molecular architectures. The unique properties imparted by the oxime N-O bond have been used to integrate dynamic chemistries into materials anu.edu.au.

Role in Biological Systems (Biomimetic Chemistry): While direct dosage information is excluded, understanding how the long alkyl chain influences interactions with biological membranes or enzymes in biomimetic systems could reveal new reactivity or functional roles.

Role of this compound as a Ligand in Coordination Chemistry

Oximes are recognized as versatile ligands capable of forming diverse coordination compounds with transition metal ions. This compound, with its C=N-OH functionality, can act as a ligand, coordinating through the nitrogen and/or oxygen atoms.

Coordination Modes: Oxime functions can coordinate in various ways, though coordination modes involving the oxime group as part of a chelate ring are frequently observed. It can act as a monodentate or bidentate ligand, depending on the metal center and other ligands present.

Metal Complex Synthesis: Future research will involve synthesizing novel metal complexes of this compound with various transition metals (e.g., Cu, Pd, Fe) anu.edu.au. These complexes can exhibit interesting structural and chemical properties, including magnetism and redox activity.

Catalytic Applications of Metal Complexes: Oxime-based metal complexes are applied in synthesizing diverse organic molecules and are considered versatile ligands in organotransition metal chemistry. They can serve as catalysts in various organic transformations, including hydrogenation, C-H activation, and cross-coupling reactions anu.edu.au.

Sensor Development: The ability of oximes to complex with metal ions suggests their potential use in the development of highly selective and sensitive chemosensors for metal ion detection.

Design of Novel Functional Materials Incorporating Ketoxime Scaffolds

The incorporation of ketoxime scaffolds, such as this compound, into functional materials offers opportunities for developing materials with tailored properties.

Polymeric Materials: Ketoxime moieties can be integrated into polymer backbones or side chains to create polymers with dynamic covalent bonds. For example, self-healing oxime-functional hydrogels have been developed that undergo reversible gel-to-sol transitions via oxime exchange under acidic conditions, allowing for dynamic assembly characteristics.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Designing MOFs or COFs where ketoxime units act as linkers could lead to porous materials with specific adsorption, separation, or catalytic properties. The nitrogen and oxygen atoms of the oxime can serve as coordination sites within these frameworks.

Responsive Materials: Materials incorporating oxime groups can be designed to respond to external stimuli (e.g., pH, light) due to the reversible nature of oxime formation and cleavage. This could lead to smart materials for drug delivery, sensing, or adaptive coatings.

Surface Modification: Using this compound for surface functionalization to impart specific properties, such as hydrophobicity, biocompatibility, or reactivity, to various substrates.

Table 2: Potential Applications of Ketoxime Scaffolds in Functional Materials

Material TypeKey Feature/PropertyExample Application
Polymeric HydrogelsSelf-healing, dynamic assemblyTissue scaffolds, drug delivery
MOFs/COFsPorosity, tunable active sitesGas storage, catalysis, separation
Responsive MaterialsStimuli-responsive bondsSmart coatings, triggered release systems
Surface CoatingsModified surface propertiesBiocompatible implants, anti-fouling surfaces

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